molecular formula C7H9ClN2 B1590142 2-(Chloromethyl)-4,6-dimethylpyrimidine CAS No. 74502-83-3

2-(Chloromethyl)-4,6-dimethylpyrimidine

Cat. No.: B1590142
CAS No.: 74502-83-3
M. Wt: 156.61 g/mol
InChI Key: RVPRPXSYGUYDMT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chloromethyl group at position 2 and methyl groups at positions 4 and 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the 2-position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyrimidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(chloromethyl)-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRPXSYGUYDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506775
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74502-83-3
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74502-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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